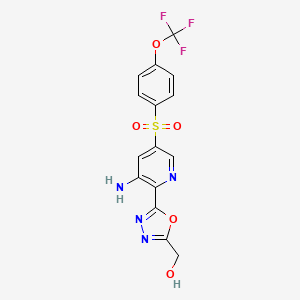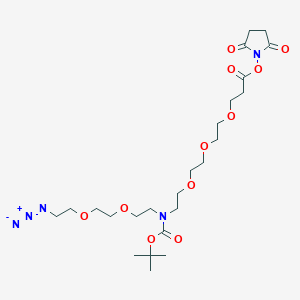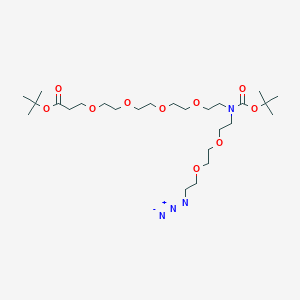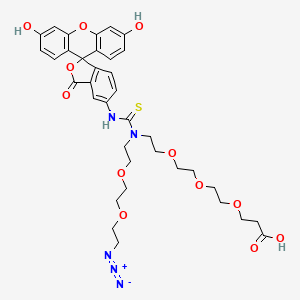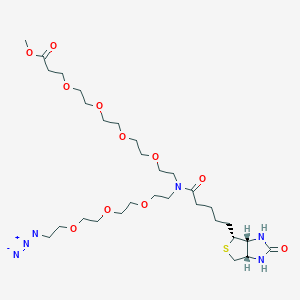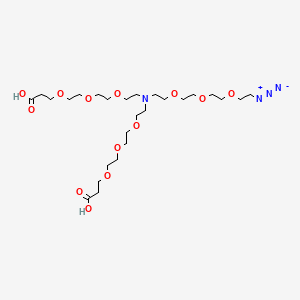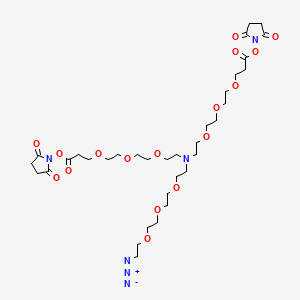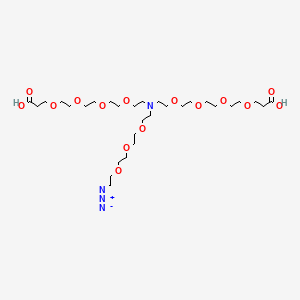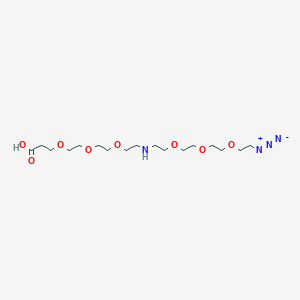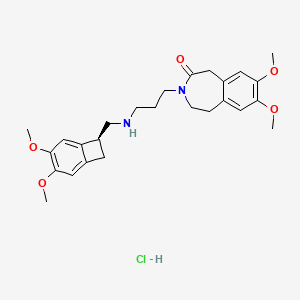
Clorhidrato de N-Desmetil Ivabradina
Descripción general
Descripción
Clorhidrato de N-Desmetil Ivabradina: es un metabolito de la ivabradina, un fármaco utilizado principalmente para el tratamiento de la insuficiencia cardíaca crónica y la angina de pecho. Este compuesto es conocido por su papel como inhibidor específico del canal divertido (If), que es crucial en la regulación de la frecuencia cardíaca .
Aplicaciones Científicas De Investigación
Química: El clorhidrato de N-desmetil ivabradina se utiliza en varios estudios químicos para comprender su reactividad e interacción con otros compuestos. Sirve como un compuesto modelo para estudiar reacciones de desmetilación y el comportamiento de los metabolitos de la ivabradina .
Biología: En la investigación biológica, este compuesto se utiliza para estudiar las vías metabólicas de la ivabradina y sus efectos sobre las funciones celulares. Ayuda a comprender la farmacocinética y la farmacodinamia de la ivabradina .
Medicina: El this compound es crucial en la investigación médica para desarrollar nuevos agentes terapéuticos. Ayuda a estudiar la eficacia y la seguridad de la ivabradina y sus metabolitos en el tratamiento de afecciones cardíacas .
Industria: En la industria farmacéutica, este compuesto se utiliza para el control de calidad y la estandarización de los productos de ivabradina. Garantiza la consistencia y la confiabilidad de las formulaciones de ivabradina .
Mecanismo De Acción
El clorhidrato de N-desmetil ivabradina ejerce sus efectos inhibiendo selectivamente el canal divertido (If) en el nodo sinoauricular del corazón. Esta inhibición reduce la frecuencia cardíaca al prolongar la fase de despolarización diastólica, lo que permite que más sangre fluya al miocardio. El compuesto se une al poro del canal desde el lado intracelular, interrumpiendo el flujo de corriente iónica .
Análisis Bioquímico
Biochemical Properties
N-Demethyl Ivabradine Hydrochloride interacts with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for determining heart rate in the sinoatrial node . By inhibiting this pacemaker current, N-Demethyl Ivabradine Hydrochloride can reduce heart rate .
Cellular Effects
In the context of heart failure, N-Demethyl Ivabradine Hydrochloride has been associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Demethyl Ivabradine Hydrochloride exerts its effects at the molecular level by inducing a concentration-dependent blockade of the HCN channel and the pacemaker current . This results in a reduction in heart rate by slowing the diastolic depolarization slope of sinoatrial node cells .
Metabolic Pathways
N-Demethyl Ivabradine Hydrochloride is involved in the metabolic pathways mediated by the cytochrome P450 (CYP) isoform CYP3A4
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del clorhidrato de N-desmetil ivabradina implica la desmetilación de la ivabradina. Este proceso generalmente requiere el uso de reactivos y catalizadores específicos para lograr la desmetilación deseada. Las condiciones de reacción a menudo incluyen temperaturas controladas y niveles de pH para garantizar la eficiencia y el rendimiento del producto .
Métodos de Producción Industrial: La producción industrial del this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar la consistencia y la calidad. La producción se lleva a cabo en condiciones estrictas para cumplir con las normas regulatorias y garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El clorhidrato de N-desmetil ivabradina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro, a menudo utilizando catalizadores específicos
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Paladio sobre carbón, óxido de platino
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de N-óxido, mientras que la reducción puede producir formas totalmente reducidas del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares:
Ivabradina: El compuesto padre, utilizado para tratar la insuficiencia cardíaca y la angina.
Clorhidrato de N-Desmetil Ivabradina-d6: Una forma deuterada utilizada en la investigación.
Clorhidrato de Ivabradina-d3: Otra forma deuterada utilizada para fines analíticos
Singularidad: El this compound es único debido a su inhibición específica del canal divertido, que no se observa en otros compuestos similares. Esta especificidad lo convierte en una herramienta valiosa para estudiar la regulación de la frecuencia cardíaca y desarrollar nuevos agentes terapéuticos .
Propiedades
Número CAS |
1246638-08-3 |
|---|---|
Fórmula molecular |
C26H35ClN2O5 |
Peso molecular |
491.0 g/mol |
Nombre IUPAC |
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
InChI |
InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H |
Clave InChI |
MIIIKWNQFDQJGS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl |
SMILES isomérico |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC.Cl |
SMILES canónico |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl |
Apariencia |
Solid powder |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-desmethyl Ivabradine (hydrochloride) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


